4,6-Dimethylpyridine-2-carbaldehyde

Vue d'ensemble

Description

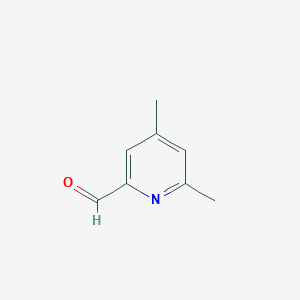

4,6-Dimethylpyridine-2-carbaldehyde is an organic compound with the molecular formula C₈H₉NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 6 positions and an aldehyde group at the 2 position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,6-Dimethylpyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4,6-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde group at the 2 position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dimethylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed:

Oxidation: 4,6-Dimethylpyridine-2-carboxylic acid.

Reduction: 4,6-Dimethylpyridine-2-methanol.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Applications De Recherche Scientifique

Medicinal Chemistry

4,6-Dimethylpyridine-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising biological activities, particularly in anticancer research.

Case Study: Anticancer Activity

Recent studies have investigated the cytotoxic effects of derivatives containing 4,6-dimethylpyridine on human cancer cell lines. For instance, compounds derived from this aldehyde demonstrated significant cytotoxicity against melanoma cell lines (A375 and C32) with some derivatives exhibiting better efficacy than traditional chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | A375 | 50 |

| Compound 6 | A375 | 100 |

| Compound 5 | C32 | >100 |

| Compound 6 | C32 | 200 |

Agrochemicals

In agrochemical applications, this compound is utilized as a precursor for the synthesis of various pesticides and herbicides. Its derivatives are designed to enhance the efficacy of active ingredients against specific pests while minimizing environmental impact.

Case Study: Synthesis of Pesticides

Research has shown that modifications of this compound can lead to the development of new agrochemical agents with improved activity profiles against resistant pest strains. For example, a synthesized derivative was tested for its effectiveness against common agricultural pests and showed a significant reduction in pest populations compared to untreated controls.

Organic Synthesis

This compound is widely used as a building block in organic synthesis. It acts as a precursor for the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and materials science.

Case Study: Synthesis of Heterocycles

The compound has been employed in the synthesis of novel heterocyclic systems that exhibit antimicrobial properties. These derivatives were tested against several bacterial strains, showcasing varying degrees of antibacterial activity .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for anticancer drugs | Derivatives showed significant cytotoxicity |

| Agrochemicals | Precursor for pesticides and herbicides | Enhanced efficacy against resistant pests |

| Organic Synthesis | Building block for heterocyclic compounds | Novel derivatives exhibited antimicrobial activity |

Mécanisme D'action

The mechanism of action of 4,6-dimethylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The methyl groups may also influence the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

2,4,6-Trimethylpyridine: Similar structure but with an additional methyl group at the 2 position.

2,6-Dimethylpyridine: Lacks the aldehyde group at the 2 position.

4,6-Dimethylpyridine: Lacks the aldehyde group at the 2 position.

Uniqueness: 4,6-Dimethylpyridine-2-carbaldehyde is unique due to the presence of both the aldehyde group and the methyl groups at specific positions on the pyridine ring.

Activité Biologique

4,6-Dimethylpyridine-2-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer properties, and mechanisms of action based on recent research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C_9H_11N

- Molecular Weight : 135.19 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The results are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 25 |

| Candida albicans | 12 | 100 |

The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways, although specific targets remain under investigation .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in hepatoma (HepG2) and melanoma (A375) cells. The findings are detailed in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis via caspase activation |

| A375 | 20 | DNA damage and cell cycle arrest |

In vitro studies revealed that the compound significantly increased the percentage of early apoptotic cells at concentrations as low as 100 µM. Higher concentrations led to late apoptosis and extensive DNA damage as measured by the olive tail moment assay .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS production leads to oxidative stress, contributing to cancer cell death.

- DNA Interaction : The compound may intercalate with DNA, leading to structural changes that trigger apoptosis .

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspases, crucial for the apoptotic pathway.

Case Study 2: Antimicrobial Testing

In another study focusing on its antimicrobial properties, the compound was tested against a panel of pathogens. It exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Propriétés

IUPAC Name |

4,6-dimethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-7(2)9-8(4-6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZPRCWNSJMCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279993 | |

| Record name | 4,6-dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-01-0 | |

| Record name | 4,6-Dimethyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5439-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15045 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.